
Coniel
Overview
Description
“Coniel” is a brand name for the drug Benidipine , a synthetic dihydropyridine calcium channel blocker . It has been extensively clinically tested and has demonstrated sustained efficacy and effectiveness . It is used to treat hypertension and angina pectoris . A large body of evidence, including clinical data and analyses, demonstrates that “Coniel” protects the heart, kidneys, and brain from the effects of hypertension and angina pectoris .
Molecular Structure Analysis
The molecular structure of Benidipine, the active ingredient in “Coniel”, is C28H31N3O6 . Its exact mass is 541.20 and its molecular weight is 542.029 . The elemental analysis of Benidipine is C, 62.05; H, 5.95; Cl, 6.54; N, 7.75; O, 17.71 .
Scientific Research Applications
Antihypertensive Clinical Efficacy
Benidipine hydrochloride, known as Coniel, has been observed to be effective in treating hypertension. A study found that out of 58 hypertension patients treated with oral benidipine hydrochloride, 36 cases were clearly effective, with a total effective rate of 82.8%, highlighting its significant antihypertensive effect and safety (Wang Weiwe, 2008).
Scientific Exploration in Space Missions
While not directly related to Coniel, scientific operations in space missions involve intricate planning and execution of extravehicular activities (EVA). The use of Concepts of Operations (ConOps) in such missions, as studied in the BASALT research project, reflects the complex interplay of various elements including hardware, software, and data products for successful missions (K. Beaton et al., 2019).
Integration in Undergraduate Curriculum
The integration of Discovery-Based Research, such as CUREs, into undergraduate science education, is key to enhancing scientific learning. This approach, while not specific to Coniel, underscores the importance of hands-on, research-based learning in scientific fields (S. Elgin et al., 2016).
Role of Philanthropy in Scientific Innovation
Philanthropy plays a significant role in bridging the gap between basic scientific research and its translation to commercial impact. This aspect is crucial for scientific advancements in various fields, including pharmaceuticals, where drugs like Coniel are developed (H. Parthasarathy, Lindy Fishburne, 2015).
Vectorization of Scientific Codes for Simulation
The vectorization of scientific codes, as demonstrated in the ConMan project for mantle convection simulations, highlights the importance of computational advancements in scientific research. This technological aspect is crucial for the development and testing of pharmaceuticals (S. King, A. Raefsky, B. Hager, 1990).
Mechanism of Action
properties
IUPAC Name |
5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107659 | |
| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coniel | |
CAS RN |
91599-75-6 | |
| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the primary mechanism of action of Coniel (Benidipine Hydrochloride)?
A1: Coniel is a calcium antagonist with a 1,4‐dihydropyridine derivative structure []. It exerts its long-lasting antihypertensive effects by inhibiting voltage-dependent calcium channels []. This inhibition reduces calcium influx into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Q2: How does Coniel compare to other calcium channel blockers in terms of its effects on heart rate and plasma norepinephrine levels?
A2: Studies in spontaneously hypertensive rats show that Coniel has a less pronounced effect on heart rate compared to nifedipine, cilnidipine, and amlodipine []. While all four drugs exhibited similar antihypertensive effects, Coniel did not significantly affect heart rate, whereas nifedipine and cilnidipine caused significant increases []. Additionally, Coniel did not significantly affect plasma norepinephrine concentration, unlike nifedipine and amlodipine, which caused significant increases []. This suggests a potentially favorable side effect profile for Coniel in terms of cardiac effects.
Q3: Beyond its antihypertensive effects, does Coniel offer any other protective benefits?
A3: Research suggests that Coniel may have protective effects against myocardial damage following ischemia and reperfusion injury []. In isolated perfused rat hearts, pretreatment with Coniel improved post-ischemic contractile function and reduced the release of lactate dehydrogenase and creatine phosphokinase, markers of myocardial damage []. This cardioprotective effect is attributed partly to Coniel's ability to protect vascular reactivity by preserving endothelium-dependent vasodilation and mitigating the augmented vasoconstrictor response often observed after ischemia-reperfusion injury [].
Q4: Does Coniel demonstrate any antioxidative properties in hypertensive patients?
A4: Yes, studies indicate that Coniel treatment leads to a decrease in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in hypertensive patients []. This reduction in TBARS appears independent of Coniel's antihypertensive effects, suggesting an additional mechanism for its cardiovascular benefits [].
Q5: How does dietary salt intake affect Coniel's efficacy in managing hypertension?
A5: Interestingly, Coniel demonstrates beneficial effects on blood pressure and autonomic nervous activity in hypertensive patients regardless of their salt intake []. While high salt intake can exacerbate hypertension and negatively impact autonomic function, Coniel treatment effectively lowers blood pressure and improves autonomic balance in both high- and low-salt intake groups []. This suggests that Coniel may be particularly beneficial for managing salt-sensitive hypertension.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




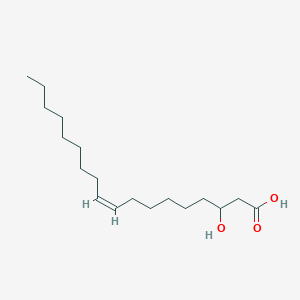
![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)


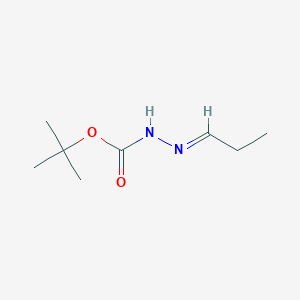
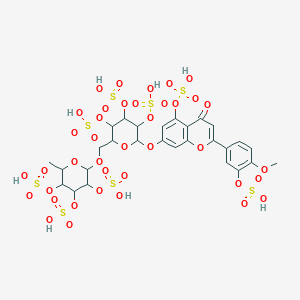
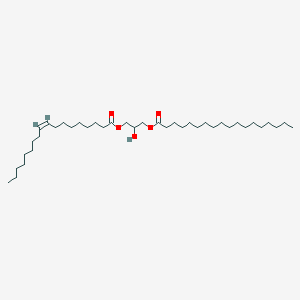
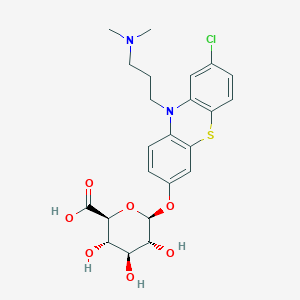
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)